Cas no 62012-15-1 (1-(3-hydroxypropyl)pyrrolidin-2-one)

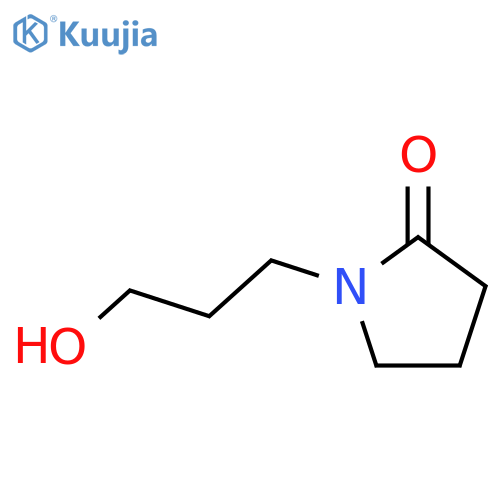

62012-15-1 structure

商品名:1-(3-hydroxypropyl)pyrrolidin-2-one

1-(3-hydroxypropyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- N-(2-Hydropropyl)-2-pyrrolidone

- 1-(3-HYDROXYPROPYL)-2-PYRROLIDINONE

- 1-(3-HYDROXYPROPYL)-2-PYRROLIDONE

- Hydroxypropylpyrrolidone

- 1-(3-hydroxypropyl)pyrrolidin-2-one

- 1-Pyrrolidino-3-propanol

- 1-(3-Hydroxypropyl)-2-pyrrolidineone

- 3-(2-Oxopyrrolidin-1-yl)propanol

- TS-01863

- SY051340

- ETN8F3SB4R

- 1-(3-Hydroxypropyl)pyrrolidinone

- DTXSID30211066

- 1-(3-Hydroxypropyl)-2-pyrrolidinone, AldrichCPR

- oxopyrrolidinepropanol

- H0541

- SCHEMBL312170

- FT-0693633

- AKOS009159351

- 1-(3-hydroxypropyl)2-pyrrolidinone

- N-(3-hydroxypropyl)-2-pyrrolidinone

- D87262

- MFCD00059014

- UNII-ETN8F3SB4R

- NS00034883

- 62012-15-1

- 1-(3hydroxypropyl)-2-pyrrolidinone

- 1-(3-Hydroxypropyl)-2-pyrrolidinone #

- EINECS 263-373-0

- Hydroxypropylpyrrolidone; 95%

- 2-Pyrrolidinone, 1-(3-hydroxypropyl)-

- 1-(3-hydroxy-propyl)-pyrrolidin-2-one

- N-(3-Hydroxypropyl)-2-pyrrolidone

- DB-030481

-

- MDL: MFCD00059014

- インチ: InChI=1S/C7H13NO2/c9-6-2-5-8-4-1-3-7(8)10/h9H,1-6H2

- InChIKey: CVDGNRZPDAXOQO-UHFFFAOYSA-N

- ほほえんだ: C1CC(=O)N(C1)CCCO

計算された属性

- せいみつぶんしりょう: 143.09500

- どういたいしつりょう: 143.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 40.5A^2

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 。

- 密度みつど: 1.119

- ふってん: 140°C/1mmHg(lit.)

- フラッシュポイント: 152.1 °C

- 屈折率: 1.4910 to 1.4940

- PSA: 40.54000

- LogP: -0.07090

- ようかいせい: 。

1-(3-hydroxypropyl)pyrrolidin-2-one セキュリティ情報

- 危険カテゴリコード: 36/37/38-51-36

- セキュリティの説明: S26-S36-S37-S39

-

危険物標識:

- リスク用語:R36/37/38

1-(3-hydroxypropyl)pyrrolidin-2-one 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

1-(3-hydroxypropyl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 068967-1g |

1-(3-Hydroxypropyl)pyrrolidin-2-one |

62012-15-1 | 97% | 1g |

£19.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H58540-5ml |

1-(3-Hydroxypropyl)pyrrolidin-2-one |

62012-15-1 | 96% | 5ml |

¥878.0 | 2023-09-07 | |

| Chemenu | CM196874-5g |

1-(3-Hydroxypropyl)pyrrolidin-2-one |

62012-15-1 | 95% | 5g |

$*** | 2023-05-30 | |

| Alichem | A109005743-100g |

1-(3-Hydroxypropyl)pyrrolidin-2-one |

62012-15-1 | 95% | 100g |

$509.86 | 2023-09-01 | |

| abcr | AB137079-10 ml |

1-(3-Hydroxypropyl)-2-pyrrolidone, 95%; . |

62012-15-1 | 95% | 10 ml |

€130.10 | 2024-04-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H124556-5mL |

1-(3-hydroxypropyl)pyrrolidin-2-one |

62012-15-1 | >96.0%(GC) | 5ml |

¥369.90 | 2023-09-02 | |

| 1PlusChem | 1P003DDV-10g |

1-(3-Hydroxypropyl)pyrrolidin-2-one |

62012-15-1 | 95% | 10g |

$79.00 | 2025-02-19 |

1-(3-hydroxypropyl)pyrrolidin-2-one 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

62012-15-1 (1-(3-hydroxypropyl)pyrrolidin-2-one) 関連製品

- 2687-91-4(N-Ethylpyrrolidinone)

- 3470-99-3(1-Propylpyrrolidin-2-one)

- 3445-11-2(1-(2-Hydroxyethyl)pyrrolidin-2-one)

- 3470-98-2(1-Butylpyrrolidin-2-one)

- 2687-44-7(N-Methyl-2-pyrrolidone)

- 872-50-4(N-Methylpyrrolidone)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62012-15-1)1-(3-hydroxypropyl)pyrrolidin-2-one

清らかである:99%/99%

はかる:25g/100g

価格 ($):151.0/500.0